molecular formula C11H11ClN2S B1622302 [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine CAS No. 886360-58-3

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine

Cat. No.: B1622302
CAS No.: 886360-58-3
M. Wt: 238.74 g/mol
InChI Key: FMLXOUPJBDGSMT-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a methanamine moiety at position 5 (Figure 1). Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-7-10(6-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLXOUPJBDGSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377162
Record name [2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-58-3
Record name 2-(4-Chlorophenyl)-4-methyl-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Hantzsch Reaction

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole scaffold. For this compound, the reaction involves:

  • α-Halo ketone precursor : 2-bromo-1-(4-chlorophenyl)propan-1-one.
  • Thioamide : Thioacetamide (CH₃C(S)NH₂).

Under reflux in ethanol, cyclization occurs to yield 2-(4-chlorophenyl)-4-methyl-5-(bromomethyl)-1,3-thiazole. The bromomethyl group at position 5 serves as a reactive site for subsequent amination.

Key conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (~78°C)
  • Duration: 6–8 hours
  • Yield: ~70% (estimated from analogous reactions).

Nucleophilic Substitution of Bromide

The bromomethyl intermediate undergoes substitution with ammonia to introduce the methanamine group:

  • Reagent : Aqueous or gaseous ammonia.
  • Conditions : Methanol solvent, heated to 60°C for 12 hours.

This step achieves moderate yields (~60%) due to competing hydrolysis or over-amination side reactions.

Chlorination-Amination of Hydroxymethyl Thiazole Intermediate

Synthesis of Hydroxymethyl Thiazole

The hydroxymethyl precursor, [2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol, is synthesized via:

  • Hantzsch reaction : Using 2-chloro-1-(4-chlorophenyl)ethan-1-one and thioacetamide.
  • Reduction : Alternatively, reduction of a carboxylic acid or ester derivative at position 5.

Key conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Reducing agent: Sodium borohydride (NaBH₄) for ester reduction
  • Yield: ~75% (reported for analogous structures).

Chlorination with Thionyl Chloride

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂):

  • Conditions : Dichloromethane (DCM) solvent, 0°C to room temperature, overnight reaction.
  • Yield : ~99% (as demonstrated in CN104557763A).

Amination with Methylamine

The chloromethyl intermediate reacts with methylamine in aqueous solution:

  • Reagent : 40% aqueous methylamine.
  • Conditions : 50–60°C, 12–24 hours.
  • Yield : ~70% (reported in CN104557763A).

Comparative Analysis of Methods

Table 1: Method Comparison

Parameter Hantzsch + Substitution Chlorination-Amination
Total Steps 2 3
Overall Yield ~42% ~52%
Key Advantages Fewer steps Higher intermediate yields
Challenges Competing side reactions Multi-step purification

Table 2: Reaction Conditions

Step Reagents/Conditions Outcome
Thiazole formation Thioacetamide, ethanol, reflux 70% yield
Chlorination SOCl₂, DCM, 0°C→rt 99% yield
Amination 40% methylamine, 50–60°C 70% yield

Optimization Strategies and Considerations

Regioselectivity in Hantzsch Synthesis

Ensuring correct substituent positioning requires precise control of:

  • α-Halo ketone structure : Aromatic groups (e.g., 4-chlorophenyl) direct to position 2.
  • Thioamide selection : Methyl groups (from thioacetamide) occupy position 4.

Green Chemistry Approaches

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for chlorination.
  • Catalysis : Use phase-transfer catalysts to enhance amination efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Thiazole Ring

Methyl Group Position and Presence
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride ():

    • Lacks the 4-methyl group on the thiazole ring.
    • The absence of the methyl group reduces steric hindrance and lipophilicity compared to the target compound. This may decrease membrane permeability but improve solubility in polar solvents .
  • [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride ():

    • Features a methyl group at position 4 of the thiazole but attaches the thiazole to a phenyl ring instead of a chlorophenyl group.
    • The phenyl group lacks the electron-withdrawing chlorine, leading to a less polarized structure, which might reduce binding affinity to targets requiring halogen interactions .
Halogen Substituents on Aromatic Rings
  • 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine (): Replaces the thiazole with a thiophene-oxadiazole hybrid but retains the 4-chlorophenyl group.
  • Compounds with Fluorophenyl Groups ():

    • Fluorine substituents (e.g., in 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-thiazole derivatives) exhibit weaker electron-withdrawing effects than chlorine. This may reduce metabolic stability but improve bioavailability due to smaller atomic size .

Functional Group Modifications

Methanamine vs. Sulfonamide and Carbamate Derivatives
  • 2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (): Replaces the methanamine with a sulfonamide group.
  • 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate ():

    • Introduces a carbamate group, which can prolong half-life by resisting enzymatic degradation compared to primary amines. However, carbamates may reduce blood-brain barrier penetration due to increased polarity .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Thiazole Substituents Aryl Group Functional Group Molecular Weight (g/mol)
Target Compound 2-(4-ClPh), 4-Me, 5-CH2NH2 4-Chlorophenyl Methanamine 253.75
[2-(4-ClPh)-1,3-thiazol-4-yl]methanamine HCl 2-(4-ClPh), 4-H, 5-CH2NH2 4-Chlorophenyl Methanamine 261.17 (HCl salt)
5-[3-(4-ClPh)-oxadiazol-yl]-4-Me-thiophen-2-amine Thiophene-oxadiazole hybrid 4-Chlorophenyl Amine 323.80
2-Chloro-N-{[2-(4-ClPh)-4-Me-thiazol-5-yl]methyl}benzenesulfonamide 2-(4-ClPh), 4-Me 4-Chlorophenyl Sulfonamide 453.35

Table 2: Inferred Properties Based on Substituents

Compound Lipophilicity (LogP)* Solubility (mg/mL)* Metabolic Stability*
Target Compound ~2.8 Low (DMSO soluble) Moderate
Methanamine HCl () ~2.2 Moderate (aqueous) High
Sulfonamide Derivative () ~3.5 Low High
Carbamate Derivative () ~3.0 Very Low Moderate

*Estimated based on substituent contributions.

Biological Activity

Overview

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine is a heterocyclic compound characterized by a thiazole ring, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide, leading to various derivatives that exhibit diverse biological effects.

PropertyValue
IUPAC Name This compound
Molecular Formula C11H11ClN2S
Molecular Weight 238.74 g/mol
CAS Number 886360-58-3

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. The precise mechanisms can vary based on the biological context and the specific targets involved.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study on carborane–thiazole conjugates demonstrated significant antiproliferative effects against various cancer cell lines, including human glioblastoma (A172), murine melanoma (B16F10), and human breast adenocarcinoma (MDA-MB-231) cells. The results indicated that several derivatives exhibited IC50 values comparable to or better than established chemotherapeutics like chlorambucil .

Case Study: Antiproliferative Effects

In a comparative analysis of newly synthesized thiazole derivatives:

  • IC50 Values :
    • A172: 5.77 ± 0.96 to 7.88 ± 0.98 µM
    • B16F10: 5.03 ± 0.69 to 5.88 µM
    • MDA-MB-231: 6.02 ± 0.08 to 7.32 ± 1.26 µM

These findings suggest that the compound's structural features contribute significantly to its cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole compounds has been extensively studied to understand how modifications affect their biological activity:

  • Substituents : The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring enhances anticancer activity.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly influence the compound's potency and selectivity against different cancer cell lines.

Q & A

Q. What are the common synthetic routes for [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include cyclocondensation of 4-chlorophenyl-substituted precursors with thiourea derivatives or thioamides. Optimization focuses on:

  • Temperature : Elevated temperatures (70–100°C) improve reaction kinetics but require controlled heating to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or dichloromethane may be used for purification .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate thiazole ring formation . Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thiazole ring and the chlorophenyl group. For example, the methanamine proton resonates near δ 3.8–4.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂ClN₂S: calculated 239.0405, observed 239.0408) .
  • X-ray crystallography : Resolves crystal packing and bond angles, often using SHELX software for refinement .
  • HPLC : Monitors purity (>97%) with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological activity of this thiazole derivative?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests potential for electron transfer in biological systems .
  • Molecular docking : Screens against protein targets (e.g., kinases) using AutoDock Vina. The methanamine group may form hydrogen bonds with active-site residues, as seen in similar thiazole derivatives .
  • Wavefunction analysis (Multiwfn) : Maps electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .

Q. What strategies are recommended for resolving contradictory data in the compound's biological assay results (e.g., variable IC₅₀ values)?

  • Dose-response standardization : Use a minimum of three independent replicates with controls for enzyme stability (e.g., ATP levels in kinase assays) .
  • Solvent compatibility : Ensure DMSO concentrations are ≤0.1% to avoid false positives/negatives in cell-based assays .
  • Off-target screening : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or methyl-substituted thiazoles) to identify critical pharmacophores .

Q. What are the best practices for analyzing the compound's electronic properties and intermolecular interactions in solid-state or solution phases?

  • Single-crystal XRD : Determines π-π stacking distances (typically 3.5–4.0 Å for thiazole-aromatic systems) and hydrogen-bond networks involving the methanamine group .
  • Polarized microscopy : Identifies polymorphism, which affects solubility and bioavailability. Annealing at 150°C for 2 hours can stabilize preferred polymorphs .
  • Dynamic Light Scattering (DLS) : Measures aggregation in aqueous buffers (pH 7.4) to optimize formulation for in vivo studies .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement and validation .
  • Computational tools : Multiwfn for electron density topology analysis .
  • Bioassay protocols : Standardized kinase inhibition assays with ATP-concentration adjustments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine

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